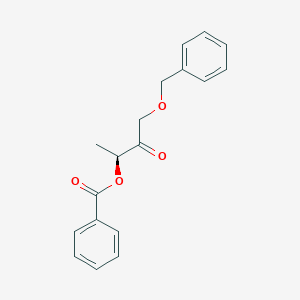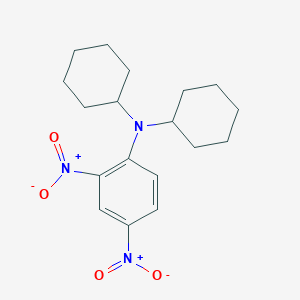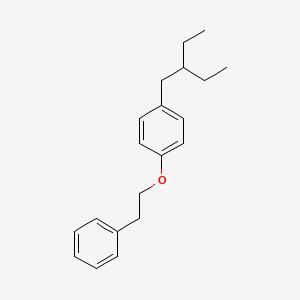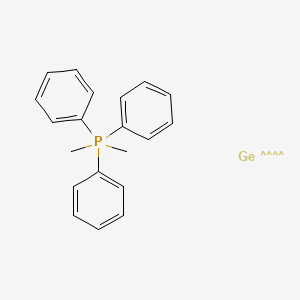
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- is an organic compound with a complex structure that includes both benzoyloxy and phenylmethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- typically involves multiple steps. One common method includes the following steps:
Formation of the benzoyloxy group: This can be achieved by reacting a suitable precursor with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the phenylmethoxy group: This step involves the reaction of the intermediate with phenylmethanol under acidic conditions to form the phenylmethoxy group.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzoyloxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3-(phenylmethoxy)-, (3S)-: Lacks the benzoyloxy group but has similar structural features.
2-Butanone, 3-(benzoyloxy)-, (3S)-: Lacks the phenylmethoxy group but retains the benzoyloxy group.
2-Butanone, 3-(benzoyloxy)-1-(methoxy)-, (3S)-: Contains a methoxy group instead of the phenylmethoxy group.
Uniqueness
2-Butanone, 3-(benzoyloxy)-1-(phenylmethoxy)-, (3S)- is unique due to the presence of both benzoyloxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
164145-51-1 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
[(2S)-3-oxo-4-phenylmethoxybutan-2-yl] benzoate |
InChI |
InChI=1S/C18H18O4/c1-14(22-18(20)16-10-6-3-7-11-16)17(19)13-21-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3/t14-/m0/s1 |
InChI Key |
IOVJOJNYPDVELU-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)COCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)COCC1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)

![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)




![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)

![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)
